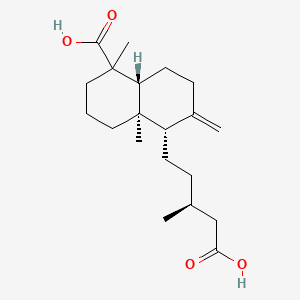
Mercusicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mercusicacid is a chemical compound that contains mercury. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry. The compound is highly toxic and requires careful handling and disposal.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Mercusicacid can be synthesized through various chemical reactions involving mercury and other reagents. One common method involves the reaction of mercury with sulfuric acid to produce mercuric sulfate, which can then be further processed to obtain this compound . Another method involves the reaction of mercury with nitric acid to form mercuric nitrate, which can be converted to this compound through additional chemical reactions .
Industrial Production Methods
In industrial settings, this compound is typically produced by treating mercury with hot concentrated sulfuric acid. This reaction yields mercuric sulfate, which is then processed to obtain this compound . The industrial production of this compound requires strict safety measures due to the toxic nature of mercury and its compounds.
Análisis De Reacciones Químicas
Types of Reactions
Mercusicacid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the reagents and conditions used.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or zinc can reduce this compound to elemental mercury.
Substitution: This compound can undergo substitution reactions with halogens, resulting in the formation of halogenated mercury compounds.
Major Products Formed
The major products formed from these reactions include mercuric oxide, elemental mercury, and various halogenated mercury compounds .
Aplicaciones Científicas De Investigación
Mercusicacid has several applications in scientific research:
Mecanismo De Acción
Mercusicacid exerts its effects through interactions with cellular components. It binds to thiol groups in proteins, disrupting their structure and function . This interaction can lead to cellular damage and toxicity. The compound also interferes with enzymatic activities and disrupts cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Mercuric Chloride (HgCl2): A highly toxic compound used as a disinfectant and in various chemical reactions.
Mercuric Sulfate (HgSO4): Used as a catalyst in industrial processes and in analytical chemistry.
Mercuric Nitrate (Hg(NO3)2): Employed in the synthesis of other mercury compounds and in analytical procedures.
Uniqueness of Mercusicacid
This compound is unique due to its specific chemical structure and reactivity. It has distinct applications in scientific research and industry, particularly in processes involving mercury chemistry. Its toxicity and reactivity make it a valuable compound for studying mercury’s effects and for use in specialized industrial applications .
Propiedades
Fórmula molecular |
C20H32O4 |
|---|---|
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
(4aR,5S,8aR)-5-[(3S)-4-carboxy-3-methylbutyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid |
InChI |
InChI=1S/C20H32O4/c1-13(12-17(21)22)6-8-15-14(2)7-9-16-19(15,3)10-5-11-20(16,4)18(23)24/h13,15-16H,2,5-12H2,1,3-4H3,(H,21,22)(H,23,24)/t13-,15-,16+,19+,20?/m0/s1 |
Clave InChI |
HPQKNJHVWUWAOR-VXIRYBQPSA-N |
SMILES isomérico |
C[C@@H](CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCCC2(C)C(=O)O)C)CC(=O)O |
SMILES canónico |
CC(CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


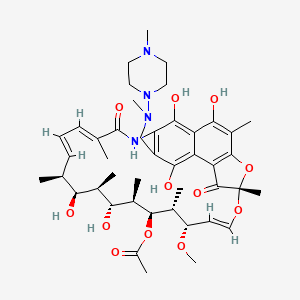
![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol-d3](/img/structure/B13849074.png)
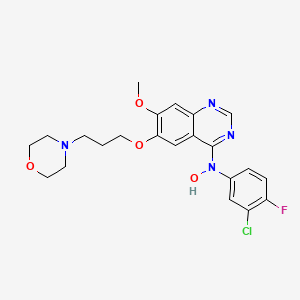
![2-[(3-bromo-5-methylphenyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13849096.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]carbamate](/img/structure/B13849099.png)
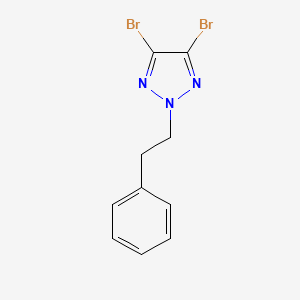
![3-Pyridin-3-ylpyrazolo[1,5-a]pyridine](/img/structure/B13849115.png)
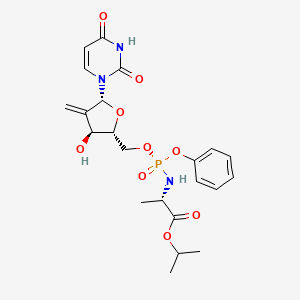
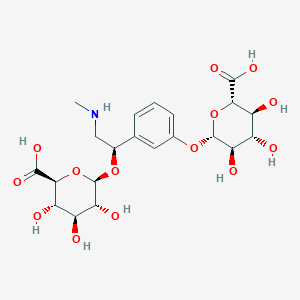
![[2R-(2R*,3R*,11R*,12R*)]-N,N,N',N',N'',N'',N''',N'''-Octamethyl-1,4,7,10,13,16-hexaoxacyclooctadecane-2,3,11,12-tetracarboxamide](/img/structure/B13849133.png)
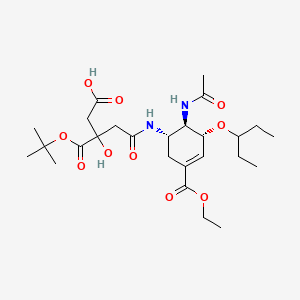

![N-[2-methoxy-5-methyl-4-(1-methylpiperidin-4-yl)phenyl]formamide](/img/structure/B13849149.png)
![(1S, 5R, 6S)-5-(1-n-Propylethoxy)-7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylic Acid Ethyl Ester (Mixture of Diastereomers)](/img/structure/B13849156.png)
